Methylene bis(4-methylbenzenesulfonate)
Overview
Description
Methylene bis(4-methylbenzenesulfonate) is a chemical compound with the CAS Number: 24124-59-21. It has a molecular weight of 356.42 and its IUPAC name is {[(4-methylphenyl)sulfonyl]oxy}methyl 4-methylbenzenesulfonate1. It is a solid substance stored at room temperature1.
Synthesis Analysis
The synthesis of Methylene bis(4-methylbenzenesulfonate) involves the use of cesium fluoride in tert-Amyl alcohol at 90℃ for 0.25 h under microwave irradiation in a sealed tube2. The reaction yields Fluoromethyl 4-methylbenzenesulfonate as a colorless oil2.
Molecular Structure Analysis
The InChI code for Methylene bis(4-methylbenzenesulfonate) is 1S/C15H16O6S2/c1-12-3-7-14 (8-4-12)22 (16,17)20-11-21-23 (18,19)15-9-5-13 (2)6-10-15/h3-10H,11H2,1-2H31. The InChI key is LEXULLPDKRNGQG-UHFFFAOYSA-N1.
Chemical Reactions Analysis
The chemical reactions involving Methylene bis(4-methylbenzenesulfonate) are not explicitly mentioned in the search results.Physical And Chemical Properties Analysis
Methylene bis(4-methylbenzenesulfonate) is a solid substance stored at room temperature1. It has a molecular weight of 356.412. It has a high GI absorption, and it is not a BBB permeant or P-gp substrate2. It is an inhibitor of CYP1A2 and CYP2C192.Scientific Research Applications
Photoacid Generation
Methylene bis(4-methylbenzenesulfonate) has potential applications in photoacid generation. Plater et al. (2019) explored the photochemical decomposition of sulfonated oximes, including 4-methylbenzenesulfonate bis-oxime, under ultraviolet irradiation. They found that these compounds could release 4-methylbenzenesulfonic acid, indicating their potential as photoacid generators in polymer resists (Plater, Harrison, & Killah, 2019).
Synthesis and Structure of Complexes
The synthesis and structural analysis of various complexes involving 4-methylbenzenesulfonate have been conducted. Sharutin et al. (2003) synthesized Tetra-p-tolylantimony 4-methylbenzenesulfonate and conducted X-ray diffraction studies to reveal its molecular structure (Sharutin et al., 2003). Similarly, the synthesis and structural analysis of μ-Oxo-bis[(4-methylbenzenesulfonato)triphenylantimony] were reported, emphasizing the distorted trigonal bipyramidal configuration of antimony atoms in these compounds (Sharutin et al., 2003).
Corrosion Inhibition
4-Methylbenzenesulfonate derivatives have been studied for their corrosion inhibition properties. Singh and Quraishi (2016) examined the effectiveness of certain Schiff bases, including N 1 ,N 1′ -(1,4-phenylene)bis(N 4 -(4-methylbenzylidene)benzene-1,4-diamine), in preventing corrosion of mild steel in acidic environments. They found significant inhibition efficiency, which could have industrial applications (Singh & Quraishi, 2016).
Molecular and Crystal Structure Analysis
Yusof et al. (2012) investigated the crystal structure of a sulfonate derivative with 4-methylbenzenesulfonate residues. Their study provides insights into the molecular architecture and interactions within the crystal (Yusof et al., 2012). Furthermore, Ristova et al. (1999) conducted a molecular orbital study of the 4-methylbenzenesulfonate anion, providing detailed information on its internal vibrational modes and structure [(Ristova, Pejov, Žugić, & Šoptrajanov, 1999)](https://consensus.app/papers/raman-initio-orbital-study-4methylbenzenesulfonate-ristova/51f907186ef75b9ca1d0476aae619bf4/?utm_source=chatgpt).
Polymerization Catalysts
The compound has been explored in the context of polymerization. Luo et al. (2007) described the use of (PO−OMe)PdMe(py), a complex with 4-methylbenzenesulfonate, in polymerizing ethylene and copolymerizing ethylene with alkyl vinyl ethers. This research demonstrates the potential of 4-methylbenzenesulfonate derivatives in catalyzing polymerization processes (Luo, Vela, Lief, & Jordan, 2007).
Organic Synthesis
In the realm of organic synthesis, the compound has been utilized for various syntheses. Fischer et al. (2013) described the N-alkylation of N,N'-(hexane-1,6-diyl)bis(4-methylbenzenesulfonamide) with allyl bromide and subsequent reactions, highlighting its role in the creation of novel organic compounds (Fischer, Millan, & Ritter, 2013).
Electrochemical Behavior
In the field of electrochemistry, new ionogels for ion transport have been synthesized using compounds like 1-methyl-3-(4-sulfobutyl)imidazolium 4-methylbenzenesulfonate. Taubert et al. (2017) discussed the synthesis and properties of these ionogels, emphasizing their potential in sensors or fuel cells (Taubert, Löbbicke, Kirchner, & Leroux, 2017).
Safety And Hazards
Methylene bis(4-methylbenzenesulfonate) is associated with several hazards. It has the signal word “Warning” and is associated with hazard statements H302-H315-H319-H332-H3351. Precautionary measures include avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes3.
Future Directions
The future directions of Methylene bis(4-methylbenzenesulfonate) are not explicitly mentioned in the search results.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
(4-methylphenyl)sulfonyloxymethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6S2/c1-12-3-7-14(8-4-12)22(16,17)20-11-21-23(18,19)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXULLPDKRNGQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCOS(=O)(=O)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30317572 | |
Record name | Methylene bis(4-methylbenzene-1-sulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30317572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylene bis(4-methylbenzenesulfonate) | |
CAS RN |
24124-59-2 | |
Record name | 24124-59-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318486 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methylene bis(4-methylbenzene-1-sulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30317572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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